molecular formula C6H12O3 B7909140 3,3-Dimethoxybutanal

3,3-Dimethoxybutanal

Cat. No.: B7909140
M. Wt: 132.16 g/mol
InChI Key: SXDCKSSXFPOLRX-UHFFFAOYSA-N
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Description

Based on nomenclature, 3,3-Dimethoxybutanal is a butanal derivative with two methoxy (-OCH₃) groups at the 3rd carbon. Its hypothetical molecular formula would be C₆H₁₂O₃, distinguishing it from related aldehydes and alcohols in the evidence. The absence of direct data necessitates comparisons with structurally similar compounds, such as 3-Methoxybutanal, 3-Hydroxy-3-methylbutanal, and branched/cyclic analogs, to infer trends in reactivity and applications.

Properties

IUPAC Name

3,3-dimethoxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(8-2,9-3)4-5-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDCKSSXFPOLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethoxybutanal can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethoxypropene with formaldehyde in the presence of an acid catalyst. The reaction proceeds via an electrophilic addition mechanism, where the formaldehyde adds to the double bond of 3,3-dimethoxypropene, followed by rearrangement to form the aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxybutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,3-dimethoxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 3,3-dimethoxybutanol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 3,3-Dimethoxybutanoic acid.

    Reduction: 3,3-Dimethoxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethoxybutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethoxybutanal in chemical reactions involves its electrophilic carbonyl carbon, which can undergo nucleophilic attack. The methoxy groups can stabilize intermediates through resonance, facilitating various transformations. In biological systems, it may interact with enzymes that catalyze aldehyde reactions, affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular data for compounds analogous to 3,3-Dimethoxybutanal, derived from the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number ChemSpider ID
3-Methoxybutanal C₅H₁₀O₂ 102.1317 Aldehyde, Methoxy 5281-76-5 N/A
3-Hydroxy-3-methylbutanal C₅H₁₀O₂ 102.133 Aldehyde, Hydroxy, Methyl 39850-35-6 9,226,753
3,3-Dimethylbutanal C₆H₁₂O 100.1589 Aldehyde, Dimethyl N/A N/A
3,3-Dimethylcyclobutanol C₆H₁₂O 100.161 Cyclobutanol, Dimethyl 54166-17-5 34,216,027
3-Methyl-3-methoxybutanol C₆H₁₂O₂ 116.16* Alcohol, Methoxy, Methyl 56539-66-3 N/A

*Molecular weight for 3-Methyl-3-methoxybutanol calculated based on formula C₆H₁₂O₂.

Key Observations:

Functional Group Influence: 3-Methoxybutanal and 3-Hydroxy-3-methylbutanal share the same molecular formula (C₅H₁₀O₂) but differ in substituents. 3,3-Dimethylbutanal lacks oxygen-rich substituents, resulting in lower molecular weight (100.1589) and reduced polarity compared to methoxy/hydroxy analogs .

Structural Effects: 3,3-Dimethylcyclobutanol introduces a cyclic structure, significantly altering physical properties (e.g., boiling point, solubility) compared to linear aldehydes. Cyclic systems often exhibit steric strain, affecting reactivity in synthesis . 3-Methyl-3-methoxybutanol (an alcohol) demonstrates how replacing the aldehyde group with a hydroxyl alters applications, such as solvent use or polymer intermediates .

Reactivity Trends :

  • Aldehydes (e.g., 3-Methoxybutanal) are more reactive than alcohols due to the electrophilic carbonyl carbon, facilitating nucleophilic additions. Methoxy groups may moderate this reactivity through steric hindrance or electronic effects .
  • Hydroxy groups (e.g., in 3-Hydroxy-3-methylbutanal) enable hydrogen bonding, increasing solubility in polar solvents but also susceptibility to oxidation or dehydration reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethoxybutanal
Reactant of Route 2
Reactant of Route 2
3,3-Dimethoxybutanal

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